Cefobecin

Description

Overview of Cephalosporin (B10832234) Class in Veterinary Antimicrobial Agents

Cephalosporins constitute a major class of beta-lactam antibiotics widely utilized in veterinary medicine. uzh.ch These compounds are derived from Cephalosporin C, a substance initially isolated from the fungus Cephalosporium acremonium. wikipedia.org Their mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis. uzh.chnih.gov

Cephalosporins are typically categorized into "generations" based on their antimicrobial spectrum and chemical properties. uzh.ch First-generation cephalosporins, such as cephalexin (B21000) and cefadroxil, primarily target Gram-positive bacteria. uzh.ch Subsequent generations, including the third generation to which cefobecin belongs, exhibit enhanced activity against Gram-negative bacteria while retaining significant activity against Gram-positive organisms. uzh.chpressbooks.pub This evolution in spectrum is a key aspect of cephalosporin development, driven by the need to overcome bacterial resistance. uzh.ch

Historical Context of this compound Development and Research Trajectory

The development of this compound emerged from the broader research trajectory within the cephalosporin class, seeking to improve pharmacokinetic properties and expand the antimicrobial spectrum. This compound is a semisynthetic cephalosporin. nih.govnih.gov Its development specifically focused on creating a long-acting injectable antibiotic for use in companion animals, addressing challenges related to owner compliance with multi-dose oral regimens. nih.govwikipedia.orgdrugbank.com

This compound was first authorized for use in the European Union in June 2006, followed by approval in the United States in June 2008. wikipedia.orgweblio.jp The research trajectory has since included extensive in vitro studies evaluating its activity against a wide range of bacterial isolates from dogs and cats. nih.govnih.gov Studies have also investigated its pharmacokinetic profile, highlighting its notably long elimination half-life in these species, which supports extended dosing intervals. nih.govwikipedia.orgeuropa.eu Further research has explored its clinical efficacy for specific infections and its potential impact on antimicrobial resistance patterns. cornell.eduliverpool.ac.uk

Significance of this compound in Contemporary Antimicrobial Research Paradigms

This compound holds significance in contemporary antimicrobial research due to several factors. As a third-generation cephalosporin with an extended spectrum of activity against common veterinary pathogens, it provides a valuable tool for treating bacterial infections in dogs and cats. pressbooks.pubnih.govnih.gov Its long-acting nature, allowing for single-dose administration for a prolonged period, is particularly relevant in veterinary practice where administering daily medication can be challenging. nih.govwikipedia.org

However, the use of this compound also intersects with critical contemporary research paradigms concerning antimicrobial resistance (AMR). Research is ongoing to assess the impact of long-acting antibiotics like this compound on the selection and persistence of AMR in both pathogenic and commensal bacteria. cornell.edu Studies investigating the relationship between this compound use and the emergence of resistance, particularly to third-generation cephalosporins, are crucial for informing responsible antimicrobial stewardship in veterinary medicine. cornell.edu The pharmacokinetic properties of this compound, including its high protein binding and long half-life, are subjects of ongoing investigation to understand their implications for drug efficacy and resistance development. wikipedia.orgeuropa.euresearchgate.net Research into the minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates remains a key aspect of monitoring its effectiveness and identifying potential shifts in bacterial susceptibility. nih.govnih.gov

Detailed research findings regarding this compound's in vitro activity have been documented. For instance, a study evaluating 2,641 clinical isolates from dogs and cats in Europe and the United States demonstrated cefovecin's activity against major aerobic and anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections. nih.govnih.gov The study provided MIC90 values for key pathogens, illustrating the concentrations required to inhibit 90% of the tested isolates. nih.govnih.gov

Here is a summary of MIC90 data for cefovecin (B1236667) against frequently isolated pathogens:

| Pathogen | MIC90 (μg/ml) |

| Staphylococcus intermedius | 0.25 |

| Escherichia coli | 1.0 |

| Pasteurella multocida | 0.06 |

This type of data is fundamental in understanding the potential clinical utility of this compound against specific bacterial targets and contributes to research on antimicrobial susceptibility patterns. Research also compares the in vitro activity of cefovecin to other commonly used antimicrobials like cephalexin, amoxicillin (B794) with clavulanic acid, and cefadroxil. nih.goveuropa.eu

Studies have also investigated the pharmacokinetic profile of cefovecin in different animal species, which is vital for determining appropriate dosing strategies and understanding drug distribution and elimination. For example, research in domestic cats and dogs has characterized the elimination half-life and protein binding of cefovecin. wikipedia.orgeuropa.eu

Here is a summary of pharmacokinetic data for cefovecin in dogs and cats:

| Species | Elimination Half-life | Protein Binding |

| Dogs | ~5.5 days | 96.0% to 98.7% |

| Cats | ~6.9 days | >99% |

Research into cefovecin's efficacy as an adjunctive treatment for conditions like periodontal disease in dogs has also been conducted, comparing its outcomes to other antibiotics. researchgate.net These studies, often involving a significant number of animals, provide valuable data on the compound's performance in a clinical setting. researchgate.net

The ongoing research trajectory for this compound includes studies aimed at understanding the emergence and mechanisms of resistance to this specific cephalosporin, contributing to the broader global effort to combat antimicrobial resistance. cornell.edu

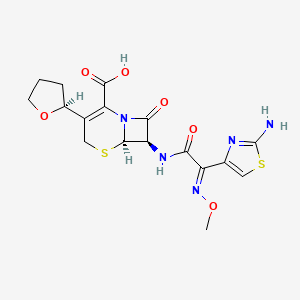

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O6S2 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1 |

InChI Key |

ZJGQFXVQDVCVOK-MSUXKOGISA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O |

Synonyms |

cefovecin |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Studies of Cefobecin

Retrosynthetic Analysis of Cefovecin (B1236667) Core Structure

Retrosynthetic analysis of cefovecin involves conceptually working backward from the target molecule to identify simpler, readily available starting materials and intermediates. The structure of cefovecin features a cephem core, characteristic of cephalosporins, substituted at the C3 and C7 positions. A critical aspect of the cefovecin structure is the presence of an optically active tetrahydrofuran (B95107) ring at the C3 position. google.comgoogle.com This specific substituent is reported to be responsible for the compound's unique activity and stability profile. google.com

Given the complexity and the need for specific stereochemistry, particularly at the C3 tetrahydrofuran ring and the β-lactam core, a retrosynthetic approach would likely identify key disconnections at the amide bond linking the acyl side chain to the 7-amino position of the cephem nucleus and the bond connecting the tetrahydrofuran moiety to the C3 position. google.com The cephem core itself is typically derived from modifications of naturally occurring penicillin or cephalosporin (B10832234) structures through semisynthetic routes. google.comepdf.pub

Semisynthetic Pathways for Cefovecin Production

Cefovecin is produced through semisynthetic pathways, which involve chemical modifications of naturally derived fermentation products, typically penicillin or cephalosporin cores. Current time information in Bangalore, IN.google.comeuropa.eutodaysveterinarypractice.comnih.govdvm360.com Several synthetic routes have been explored and developed for the production of cefovecin.

An initial synthesis route involved the reaction of 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of Ν,Ν-diisopropylethylamine (DIPEA) to form a mesylate derivative. This intermediate then underwent condensation with a tetrahydrofuran-containing cephem nucleus. The synthesis was completed by deprotection of the trityl groups using trifluoroacetic acid (TFA) and anisole, followed by hydrolysis to yield cefovecin.

A more modern industrial synthesis route involves the reaction of a THF cephem compound with 2-mercaptobenzothiazolyl [(Z)-2-(2-amino-thiazolyl)-2-methoxyimino] acetate (B1210297) (MAEM). google.com This condensation is typically carried out in tetrahydrofuran (THF) at low temperatures, specifically between 0 and 5°C. Subsequent steps involve the deprotection of any carboxy-protecting groups, such as t-butyl esters, through acidic hydrolysis, followed by the formation of the sodium salt by neutralization with sodium hydroxide (B78521) (NaOH).

Another described synthetic pathway commences with the enantiopure starting material Penicillin G potassium salt. google.com This undergoes a series of standard transformations in penicillin chemistry to produce a ring-opened intermediate while preserving the stereochemistry. google.com A reactive thiol moiety on this intermediate is then alkylated with (S)-2-(a-bromoacetyl)-tetrahydrofuran to introduce the enantiopure furan (B31954) ring onto the thioether intermediate. google.com Cyclization is subsequently achieved using Wittig chemistry to yield a C3-substituted cephalosporin, which then undergoes further standard processing steps to afford cefovecin sodium salt. google.com

A different synthetic method utilizes a ceftizoxime (B193995) sodium intermediate as a starting material. This route involves steps such as bromination, electrophilic addition, nucleophilic substitution, deprotection, and amidation to obtain cefovecin and its sodium salt. google.com

Key Precursors and Starting Materials in Cefovecin Synthesis

The synthesis of cefovecin relies on key precursors and starting materials that provide the necessary structural components. Some of the notable materials include:

Penicillin G potassium salt: A common starting material for semisynthetic β-lactam antibiotics, used in one route to provide the core structure. google.com

Tetrahydrofuran-containing cephem nucleus: A crucial intermediate that provides the bicyclic cephem ring system with the tetrahydrofuran substituent at the C3 position. google.com

2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride: An intermediate used in earlier synthetic approaches, contributing the acyl side chain at the C7 position.

2-mercaptobenzothiazolyl [(Z)-2-(2-amino-thiazolyl)-2-methoxyimino] acetate (MAEM): Employed in modern industrial processes as a condensing agent and source of the C7 side chain. google.com

(S)-2-(a-bromoacetyl)-tetrahydrofuran: Used in the route starting from Penicillin G to introduce the stereochemically defined tetrahydrofuran ring at C3. google.com

Ceftizoxime sodium intermediate: Utilized as a raw material in an alternative synthetic method. google.com

Other reagents and intermediates mentioned in synthetic procedures include mesyl chloride, Ν,Ν-diisopropylethylamine (DIPEA), trifluoroacetic acid (TFA), anisole, sodium hydroxide (NaOH), and trimethylphosphine (B1194731) (TMP). google.comgoogle.com

Mechanistic Aspects of Critical Reaction Steps

While a comprehensive mechanistic analysis of every step in all synthetic routes is extensive, some key mechanistic aspects have been highlighted for critical transformations in cefovecin synthesis.

In the modern industrial synthesis utilizing MAEM, the condensation reaction involves MAEM acting as a thiophilic condensing agent. This facilitates a nucleophilic attack by the 7-amino group of the cephem nucleus on the activated carboxyl group of the side chain precursor. This type of acylation reaction is a common method for attaching the C7 side chain in semisynthetic cephalosporin synthesis.

In the route starting from Penicillin G, Wittig chemistry is employed for the cyclization step. google.com The Wittig reaction is a well-established method for the formation of carbon-carbon double bonds using a phosphonium (B103445) ylide and a carbonyl compound. In this context, it is utilized to form the double bond within the cephem ring system. google.com

Optimization of Synthetic Yields and Purity Profiles

Optimization of synthetic yields and purity is paramount in the production of pharmaceutical compounds like cefovecin. Various strategies are employed to maximize the desired product formation and minimize impurities.

Reported synthetic processes have achieved high chromatographic purity for cefovecin sodium, with values such as 98.65% and 97.64% being documented. google.com Purification techniques play a vital role in achieving these purity levels. Methods mentioned include dissolution in a mixture of acetone (B3395972) and water, treatment with activated carbon to remove impurities, filtration, and crystallization from acetone. google.com

Lyophilization (freeze-drying) and dissolution crystallization are also described as steps in the synthesis route, contributing to the isolation and purification of the final product. Freeze-drying is particularly useful for heat-sensitive compounds like some antibiotics, allowing for water removal at lower temperatures.

Studies have also investigated methods to enhance the stability and thus the purity profile of the final amorphous cefovecin sodium salt. Annealing conditions have been explored, demonstrating that annealing at specific temperatures (60°C and 75°C) can increase the stability of the amorphous form, leading to higher purity and lower levels of degradation products like dimers over time compared to untreated samples. google.comgoogle.com However, annealing at excessively high temperatures (160°C and 170°C) resulted in significant degradation. google.comgoogle.com

Efforts in process improvement aim to simplify the synthetic route, reduce the number of steps, and utilize milder reaction conditions, which can contribute to cost savings and potentially higher yields and purity. google.com The choice of reagents can also impact yield; for example, the use of trimethylphosphine in a specific intermediate synthesis step was shown to provide better yield on a large scale compared to standard phosphine (B1218219) reagents, although it presented other challenges. google.com

Advanced Synthetic Methodologies for Novel Cefovecin Analogues

The field of medicinal chemistry actively explores the synthesis of novel analogues of existing drugs to potentially improve their properties, such as spectrum of activity, potency, pharmacokinetic profile, or to overcome resistance mechanisms. Cefovecin, being a C3-substituted cephalosporin, is a target for such derivatization studies, as modifications at the C3 position can significantly influence the molecule's properties. google.com The synthesis of novel C3-substituted cephalosporins, including cefovecin analogues, is an area of ongoing research. google.comwipo.intgoogle.com

Advanced synthetic methodologies in this area often focus on efficiently introducing diverse substituents at the C3 and C7 positions of the cephalosporin core. This can involve the development of new coupling reactions, stereoselective transformations, and the use of protecting group strategies compatible with the sensitive β-lactam ring. While specific detailed methodologies for a wide range of novel cefovecin analogues are not extensively described in the provided information, the general approach involves chemical manipulation of the core structure or key intermediates.

Design Principles for Structural Modifications

The design of novel cefovecin analogues is guided by principles aimed at optimizing desired pharmacological properties. Key considerations for structural modifications in cephalosporins, and thus for designing cefovecin analogues, include:

Modification at C3: The substituent at the C3 position of the cephem core is known to significantly impact the pharmacokinetic properties, metabolic stability, and sometimes the antibacterial spectrum of cephalosporins. google.comepdf.pub In cefovecin, the (2S)-tetrahydrofuran moiety at C3 is crucial for its long-acting nature. google.com Modifications here could explore different cyclic or acyclic substituents, varying in size, polarity, and electronic properties, to tune these characteristics.

Modification at C7: The acyl side chain at the C7 amino group is primarily responsible for the antibacterial spectrum and potency of cephalosporins, as it interacts with bacterial penicillin-binding proteins (PBPs). Current time information in Bangalore, IN.europa.eutodaysveterinarypractice.comnih.govepdf.pubtodaysveterinarypractice.comtodaysveterinarypractice.comwikipedia.org The (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl side chain in cefovecin provides broad-spectrum activity. Current time information in Bangalore, IN. Modifications to this side chain, such as altering the aminothiazole ring, the oxime ether, or the linker, could lead to analogues with altered spectrum, increased potency against specific pathogens, or improved resistance to β-lactamases.

Stereochemistry: The stereochemistry at the chiral centers, particularly at C6 and C7 of the β-lactam ring and the C2' of the tetrahydrofuran ring in cefovecin, is critical for biological activity. google.comtodaysveterinarypractice.com Maintaining or strategically altering stereochemistry is a key design principle.

Physicochemical Properties: Modifications are also designed to influence physicochemical properties such as solubility, lipophilicity, and protein binding, which are critical for absorption, distribution, metabolism, and excretion. Cefovecin's high protein binding is a key factor in its long half-life. europa.eueuropa.euresearchgate.net Analogues could be designed to modulate protein binding to achieve different pharmacokinetic profiles.

Research findings on related cephalosporins provide insights into the impact of structural changes. For instance, studies on 7-sulfonylacetamido-3-cephem-4-carboxylic acids showed that changes in the alkyl chain length and the substituent at the C3 position influenced antibacterial activity. google.com These general structure-activity relationship (SAR) principles for cephalosporins inform the rational design of cefovecin analogues, even though specific detailed SAR for novel cefovecin derivatives is not extensively detailed in the provided search results.

Stereoselective Synthesis Approaches

Stereochemistry plays a crucial role in the synthesis of Cefovecin, as the molecule possesses several chiral centers, notably at the C6 and C7 positions of the β-lactam-thiazine core and at the C2 position of the tetrahydrofuran substituent at the C3 position. The desired stereochemistry for biological activity is (6R,7R) for the bicyclic system and (2S) for the tetrahydrofuran ring. hisunnychem.comnih.govgenesilico.pl

Research indicates that during the multi-step synthesis, intermediates can exist as mixtures of diastereoisomers. fpci.co.uknih.gov Obtaining single crystalline diastereoisomers at later stages of the synthesis is considered a key control point to ensure the stereochemical purity of the final product. fpci.co.uk This suggests that while specific stereoselective reactions might be employed, the control and separation of diastereoisomers at intermediate stages are critical aspects of the synthetic strategy. The use of the (S)-tetrahydrofuran isomer as a precursor is essential, and the presence of the (R)-tetrahydrofuran isomer in intermediates and the final product is considered an impurity. nih.gov The preparation of specific intermediates, such as the reactive halogen intermediate (S)-2-(a-bromoacetyl)-THF, which contains the desired (S) stereochemistry of the tetrahydrofuran ring, is also part of the synthetic design aimed at incorporating the correct stereochemistry into the cephem core. newdrugapprovals.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

Effective isolation and purification techniques are essential throughout the synthesis of Cefovecin to obtain intermediates and the final product with high purity and the correct stereochemical configuration.

Common techniques employed for the isolation and purification of synthetic intermediates and Cefovecin sodium include filtration, washing, and crystallization. uni.luchem960.com Crystallization is often performed using suitable solvent systems, such as mixtures of acetone, water, and tetrahydrofuran. uni.lu Treatment with activated carbon is also utilized to remove impurities from solutions of Cefovecin sodium during the purification process. uni.luchem960.com

High-performance liquid chromatography (HPLC) is a primary analytical technique used to assess the chromatographic purity of synthetic intermediates and the final Cefovecin sodium product. uni.luchem960.comnih.govnih.govuni-goettingen.de

For the final Cefovecin sodium salt, lyophilization (freeze-drying) is a common technique used to obtain the solid product. hisunnychem.comchem960.comthegoodscentscompany.comnih.gov This process involves freezing the solution and then removing the solvent by sublimation under vacuum, which helps to preserve the stability of the heat-sensitive antibiotic. chem960.comthegoodscentscompany.com

The purity achieved through these techniques is critical for the quality and efficacy of the final pharmaceutical product. For example, reported chromatographic purity of Cefovecin sodium obtained through specific synthetic and purification routes has been shown to be above 97%. uni.luchem960.com

Summary of Purification Steps (Example)

Based on reported procedures, a typical purification sequence for Cefovecin sodium might involve:

Dissolving the crude product in a mixture of solvents (e.g., acetone and water). uni.luchem960.com

Treating the solution with activated carbon to adsorb impurities. uni.luchem960.com

Filtering to remove the activated carbon and adsorbed impurities. uni.luchem960.com

Adding an anti-solvent (e.g., acetone) to the filtrate to induce crystallization of Cefovecin sodium. uni.luchem960.com

Filtering the crystallized product. uni.luchem960.com

Washing the filtered solid with a suitable solvent (e.g., acetone or pre-cooled tetrahydrofuran). uni.luchem960.com

Drying the purified solid under reduced pressure. uni.luchem960.com

Data on the yield and purity at different stages of the synthesis and purification are critical for evaluating the efficiency and effectiveness of the processes. For instance, reported yields for the final isolation of Cefovecin sodium have been around 85-86% with chromatographic purity exceeding 97%. uni.luchem960.com

Molecular Mechanisms of Antimicrobial Action

Cefobecin Interaction with Bacterial Cell Wall Synthesis

The primary target of this compound is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic stress. This compound specifically interferes with the synthesis of peptidoglycan, a key component of the cell wall in both Gram-positive and Gram-negative bacteria. nih.govtodaysveterinarypractice.comwikipedia.org

The molecular action of this compound is initiated by its binding to a group of bacterial enzymes known as penicillin-binding proteins (PBPs). nih.govtodaysveterinarypractice.comwikipedia.org These enzymes, located on the inner membrane of the bacterial cell wall, play a crucial role in the final stages of peptidoglycan synthesis. nih.gov While the specific PBP binding profile and kinetics for this compound are not extensively detailed in publicly available literature, its mechanism is understood to be analogous to other β-lactam antibiotics. The binding of this compound to these proteins is a critical step that inactivates their enzymatic function. nih.gov

Once this compound binds to PBPs, it inhibits their transpeptidase activity. youtube.com The primary function of these enzymes is to catalyze the cross-linking of peptidoglycan chains, a process that provides the cell wall with its structural integrity and rigidity. nih.gov By inactivating the transpeptidases, this compound effectively blocks this crucial step in cell wall assembly. nih.govyoutube.com This inhibition leads to the formation of a weakened and defective cell wall.

The following table provides a summary of the in vitro activity of this compound against various bacterial pathogens, indicating its effectiveness in inhibiting their growth, which is a direct consequence of the inhibition of peptidoglycan synthesis.

| Bacterial Species | MIC90 (μg/mL) |

| Staphylococcus intermedius | 0.25 nih.gov |

| Escherichia coli | 1.0 nih.gov |

| Pasteurella multocida | 0.06 nih.gov |

| Anaerobic bacteria from periodontal disease | ≤0.125 nih.gov |

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) is a measure of the antimicrobial activity of a compound.

The inhibition of peptidoglycan cross-linking by this compound results in a structurally compromised cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. nih.gov This leads to the eventual rupture of the cell membrane and leakage of cellular contents, a process known as cell lysis. nih.govnih.gov The ultimate outcome of this process is bacterial cell death, which is why this compound is classified as a bactericidal antibiotic. nih.gov

Comparative Analysis of this compound's Mechanism with Other β-Lactam Antibiotics

The fundamental mechanism of action of this compound is shared with other β-lactam antibiotics, including penicillins and other cephalosporins. todaysveterinarypractice.comyoutube.com They all possess a characteristic β-lactam ring that is crucial for their antimicrobial activity. This ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs, allowing these antibiotics to bind to the active site of the enzymes and inhibit their function.

However, as a third-generation cephalosporin (B10832234), this compound exhibits several key differences compared to earlier generations of β-lactams:

Broader Spectrum of Activity: this compound demonstrates activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Increased Stability against β-Lactamases: Many bacteria have developed resistance to β-lactam antibiotics by producing enzymes called β-lactamases, which can inactivate the antibiotic. Third-generation cephalosporins like this compound are generally more resistant to hydrolysis by many of these enzymes, allowing them to remain effective against a wider range of bacteria.

Structural Basis for Target Specificity: this compound-PBP Interactions

In Vitro Antimicrobial Activity and Spectrum Delineation

Susceptibility Profiling of Diverse Bacterial Species

The susceptibility of various bacterial species to Cefovecin (B1236667) has been a subject of extensive research, with data collected from numerous clinical isolates. These studies help in understanding the potential clinical utility of the compound against different types of bacterial infections.

Cefovecin has shown potent in vitro activity against several Gram-positive bacteria, which are common causes of skin and soft tissue infections.

Notably, against Staphylococcus intermedius and Staphylococcus pseudintermedius, Cefovecin has demonstrated significant efficacy. The MIC90 values, which represent the concentration required to inhibit the growth of 90% of isolates, are consistently low for these pathogens. For S. intermedius, the MIC90 has been reported to be 0.25 µg/ml. nih.govnih.gov Similarly, for S. pseudintermedius, the MIC90 is also reported as 0.25 µg/ml. europa.eu

The activity of Cefovecin against β-hemolytic Streptococci, such as Streptococcus canis (Group G), is also noteworthy. nih.govwikipedia.org For these isolates, the MIC90 values are generally low, indicating high susceptibility. nih.gov For instance, the MIC90 for S. canis has been reported to be ≤ 0.06 µg/mL. nih.gov

Below is a table summarizing the in vitro activity of Cefovecin against selected Gram-positive bacterial isolates:

Table 1: In Vitro Activity of Cefovecin Against Gram-Positive Bacterial Isolates| Bacterial Species | No. of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) |

|---|---|---|---|---|

| Staphylococcus intermedius | 44 | 0.12 | 0.25 | ≤ 0.06 - 2 |

| Staphylococcus pseudintermedius | 270 | 0.12 | 0.25 | ≤ 0.06 - 8 |

| β-hemolytic Streptococcus spp. | 86 | ≤ 0.06 | ≤ 0.06 | ≤ 0.06 - 16 |

Cefovecin also exhibits a wide range of activity against various Gram-negative bacteria, which are often implicated in urinary tract and skin infections. europa.eu

Against Escherichia coli, a common cause of urinary tract infections, the MIC90 of Cefovecin has been reported to be 1.0 μg/ml. nih.govnih.gov However, it is important to note that due to high protein binding, the in vivo free concentration of Cefovecin may not always reach the MIC90 for E. coli. zoetisus.comtodaysveterinarypractice.com

Cefovecin has demonstrated high in vitro activity against Pasteurella multocida, a frequent pathogen in skin infections in cats. wikipedia.org The MIC90 for P. multocida is reported to be as low as 0.06 μg/ml. nih.govnih.gov The compound is also active against Proteus spp. europa.eu It is important to note that Cefovecin is not active against Pseudomonas spp. zoetisus.comtodaysveterinarypractice.com

The following table summarizes the in vitro activity of Cefovecin against selected Gram-negative bacterial isolates:

Table 2: In Vitro Activity of Cefovecin Against Gram-Negative Bacterial Isolates| Bacterial Species | No. of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) |

|---|---|---|---|---|

| Escherichia coli | - | - | 1.0 | - |

| Pasteurella multocida | 57 | ≤ 0.06 | ≤ 0.06 | ≤ 0.06 - 0.12 |

The efficacy of Cefovecin extends to anaerobic bacteria, which are often involved in periodontal disease and abscesses. ihma.com

Studies have shown that Cefovecin is highly effective in vitro against anaerobic bacteria isolated from the subgingival plaque of animals with periodontal disease. nih.gov For a collection of 65 clinical isolates, including species of Porphyromonas, Fusobacterium, and Solobacterium, all were highly susceptible to Cefovecin, with a collective MIC90 of ≤0.125 μg/ml. nih.gov

Specifically, Cefovecin has demonstrated activity against Bacteroides spp. and Fusobacterium spp. collected from feline abscesses. europa.euihma.com It is also effective against Porphyromonas spp. and Prevotella spp. associated with canine periodontal disease. europa.eu

The table below presents a summary of the in vitro activity of Cefovecin against selected anaerobic bacterial isolates:

Table 3: In Vitro Activity of Cefovecin Against Anaerobic Bacterial Isolates| Bacterial Species | No. of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) |

|---|---|---|---|---|

| Porphyromonas gulae | 45 | - | ≤ 0.125 | - |

| Porphyromonas crevioricanis | 12 | - | ≤ 0.125 | - |

| Fusobacterium nucleatum | 2 | - | ≤ 0.125 | - |

| Bacteroides spp. | - | - | - | - |

| Prevotella oralis | - | - | - | - |

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)

The determination of MIC and MBC values is crucial for characterizing the antimicrobial activity of a compound like Cefovecin. These values provide quantitative measures of its potency against specific bacteria.

The in vitro susceptibility of bacterial isolates to Cefovecin is determined using standardized methods recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov The most common methods employed are broth microdilution and agar dilution. nih.govnih.gov

In the broth microdilution method, customized microdilution plates are used with varying concentrations of the antimicrobial agent. nih.gov For aerobic bacteria, cation-adjusted Mueller-Hinton broth is typically used, sometimes supplemented with lysed horse blood for fastidious organisms like Streptococcus spp. nih.gov Anaerobic bacteria are tested using specialized media such as Wilkins-Chalgren anaerobe broth. nih.gov The plates are inoculated with a standardized bacterial suspension and incubated under appropriate atmospheric and temperature conditions. nih.gov The MIC is then determined as the lowest concentration of the antimicrobial that inhibits visible growth of the bacteria. nih.gov

The agar dilution methodology is also utilized, particularly for anaerobic bacteria. nih.gov This involves incorporating the antimicrobial agent into an agar medium at various concentrations, followed by the inoculation of the bacterial isolates.

The MBC is determined as a 99.9% reduction in the initial bacterial inoculum after a specified incubation period. nih.gov This is typically done by subculturing from the clear wells of the MIC test onto an appropriate growth medium. nih.gov

Variability in MIC and MBC data can arise from several factors, including differences in testing methodology, interpretation of results, and the geographic origin of bacterial isolates. To minimize this, standardized guidelines from organizations like the CLSI are crucial. nih.govchainnetwork.orgclsi.org

In the case of Cefovecin, studies have compared the susceptibility of bacterial isolates from different geographical regions, such as Europe and North America. For major pathogens like Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida, no significant differences were observed in the in vitro activity of Cefovecin against isolates from these different regions. nih.govnih.gov This suggests a consistent susceptibility profile across these geographical areas for certain key pathogens. However, ongoing surveillance and adherence to standardized testing protocols are essential to monitor for any emerging resistance and to ensure the continued reliability of susceptibility data.

Characterization of Intrinsic Resistance Patterns

The efficacy of any antimicrobial agent is invariably defined by the susceptibility of the target microorganisms. For Cefobecin, a third-generation cephalosporin (B10832234), understanding inherent resistance is crucial for its appropriate application.

Species with Inherent Reduced Susceptibility

Certain bacterial species exhibit natural, or intrinsic, resistance to this compound. This is not a result of acquired resistance but rather a fundamental characteristic of the organism. Notably, this compound is not effective against species of Pseudomonas or Enterococcus todaysveterinarypractice.com. This inherent lack of activity is a key consideration in its spectrum of use.

While this compound demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria, resistance has been observed in various clinical isolates. For instance, studies have reported resistance in a percentage of Staphylococcus pseudintermedius, Escherichia coli, and Proteus spp. isolates nih.gov. Non-hemolytic streptococci have also shown notable rates of resistance nih.gov. It is important to note that the development of resistance to third-generation cephalosporins is a growing concern, and the long half-life of this compound may contribute to the selection for antimicrobial resistance vcu.eduavma.org.

| Bacterial Species | Resistance Status | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Intrinsically Resistant | todaysveterinarypractice.comnih.gov |

| Enterococcus spp. | Intrinsically Resistant | todaysveterinarypractice.com |

| Staphylococcus pseudintermedius | Some isolates resistant | nih.gov |

| Escherichia coli | Some isolates resistant | nih.gov |

| Proteus spp. | Some isolates resistant | nih.gov |

| Non-hemolytic streptococci | Some isolates resistant | nih.gov |

Role of High Protein Binding in In Vitro vs. In Vivo Activity Discrepancies

A defining characteristic of this compound is its high degree of plasma protein binding. In dogs and cats, the protein binding is approximately 98.5% and 99.8%, respectively todaysveterinarypractice.com. This extensive binding is a primary contributor to its long elimination half-life researchgate.netnih.gov.

However, high protein binding can also lead to discrepancies between in vitro susceptibility testing and in vivo clinical efficacy. In vitro, the total drug concentration is typically used to determine the minimum inhibitory concentration (MIC). In vivo, only the unbound, or free, fraction of the drug is microbiologically active and able to diffuse into tissues to exert its effect.

For this compound, this is particularly relevant for pathogens like Escherichia coli. While in vitro tests might suggest susceptibility, the high protein binding can result in free drug concentrations in the body that are insufficient to reach the MIC90 for E. coli todaysveterinarypractice.com. This highlights the importance of considering the pharmacokinetic and pharmacodynamic properties of highly protein-bound drugs when interpreting in vitro data. Despite this, studies have shown that free concentrations of this compound can remain above the MIC for susceptible pathogens for an extended period. For example, in cats, free drug concentrations are predicted to remain above the MIC90 of Pasteurella multocida for approximately 7 days following a single injection vcahospitals.com. Similarly, in dogs, free concentrations are expected to exceed the MIC90 for S. canis for about 14 days and for S. intermedius for roughly 7 days vcahospitals.com.

| Species | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Dogs | 98.5 | todaysveterinarypractice.com |

| Cats | 99.8 | todaysveterinarypractice.com |

Time-Kill Kinetics and Post-Antibiotic Effect (PAE) Studies

Detailed pharmacodynamic studies, including time-kill kinetics and post-antibiotic effect (PAE), are essential for optimizing dosing regimens and predicting antimicrobial efficacy. Time-kill assays provide insights into the rate and extent of bacterial killing over time at various antibiotic concentrations. The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

For context, a study on another cephalosporin, cephalexin (B21000), against Staphylococcus intermedius found that the PAE increased with both the concentration and duration of exposure, with a mean PAE ranging from 0.7 to 3.3 hours. This indicates that for some cephalosporins, the PAE can be a clinically relevant factor. However, without specific studies on this compound, it is not possible to extrapolate these findings. Further research is warranted to fully characterize the time-kill kinetics and post-antibiotic effect of this compound against key veterinary pathogens.

No Information Available on "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound "this compound." As a result, the requested article on its molecular epidemiology and mechanisms of antimicrobial resistance cannot be generated.

The search for data pertaining to "this compound" and its interaction with β-lactamases, penicillin-binding proteins (PBPs), or any related genetic determinants of resistance did not yield any relevant research findings. There are no available studies to characterize specific resistance mechanisms, such as enzymatic inactivation or alterations in target proteins, for a compound with this name.

Therefore, the detailed outline provided in the prompt, including sections on acquired resistance mechanisms, β-lactamase production, and alterations in PBPs, cannot be populated with scientifically accurate and verifiable information.

Molecular Epidemiology and Mechanisms of Antimicrobial Resistance

Acquired Resistance Mechanisms to Cefobecin

Efflux Pump Overexpression and Regulation

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of substrates, including antibiotics, from the cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target site and thereby conferring resistance. In Gram-negative bacteria, these pumps often form tripartite systems that span the inner and outer membranes.

While specific studies pinpointing the efflux systems responsible for Cefovecin (B1236667) resistance are limited, the AcrAB-TolC efflux system in Escherichia coli and other Enterobacteriaceae is a primary candidate. This Resistance-Nodulation-Division (RND) family pump is known for its broad substrate specificity, which includes various third-generation cephalosporins. Overexpression of the genes encoding the components of the AcrAB-TolC pump is a common mechanism of multidrug resistance in Gram-negative bacteria. It is plausible that Cefovecin is also a substrate for this and homologous RND efflux pumps in other Gram-negative pathogens.

In Gram-positive bacteria such as Staphylococcus aureus, chromosomally encoded efflux pumps like NorA, NorB, MepA, and MdeA contribute to intrinsic resistance to several antibiotics nih.gov. While their specific role in Cefovecin resistance is not well-documented, their ability to extrude a variety of compounds suggests a potential involvement.

The substrate specificity of RND-type efflux pumps like AcrAB-TolC is determined by the periplasmic domain of the inner membrane transporter, such as AcrB nih.govbmbreports.org. This domain contains a binding pocket that can recognize and bind to a wide range of structurally diverse molecules. The polyspecificity of AcrB is attributed to its ability to interact with substrates from either the periplasm or the outer leaflet of the inner membrane nih.govbmbreports.org. While the precise molecular interactions between Cefovecin and the binding pocket of AcrB have not been elucidated, it is hypothesized that the physicochemical properties of Cefovecin allow for its recognition and subsequent transport by this pump.

Recent studies have also suggested that the outer membrane channel, TolC, may play a role in substrate specificity, a departure from its previously understood passive role nih.govsemanticscholar.orgfrontiersin.org. Mutations in the periplasmic domain of TolC have been shown to affect the efflux of specific antibiotics, indicating a more active role in substrate selection nih.govsemanticscholar.orgfrontiersin.org.

Reduced Outer Membrane Permeability and Porin Modifications

In Gram-negative bacteria, the outer membrane acts as a selective barrier, regulating the influx of substances into the cell. Hydrophilic antibiotics like Cefovecin primarily enter the periplasmic space through porin channels. A reduction in the number of these channels or alterations in their structure can significantly decrease the intracellular concentration of the antibiotic, leading to resistance.

The primary porins in E. coli and other Enterobacteriaceae are OmpF and OmpC. The loss or downregulation of these porins is a well-established mechanism of resistance to β-lactam antibiotics nih.govnih.gov. Studies on other cephalosporins have demonstrated that the loss of OmpF, in particular, can lead to increased resistance nih.govnih.gov. It is highly probable that similar modifications in porin expression or function contribute to Cefovecin resistance in Gram-negative bacteria.

Cross-Resistance Patterns with Other Antimicrobial Classes

The development of resistance to Cefovecin is often associated with cross-resistance to other antimicrobial agents, which complicates therapeutic choices. This phenomenon is particularly evident in both Gram-positive and Gram-negative bacteria.

In staphylococci, particularly Methicillin-Resistant Staphylococcus pseudintermedius (MRSP), resistance to β-lactam antibiotics is common. MRSP isolates frequently exhibit cross-resistance to other antimicrobial classes, including fluoroquinolones, macrolides, lincosamides, aminoglycosides, trimethoprim-sulfamethoxazole, and tetracyclines frontiersin.org. A study on Staphylococcus intermedius isolates with elevated minimum inhibitory concentrations (MICs) to Cefovecin also showed high rates of cross-resistance to other cephalosporins like cephalexin (B21000) and cefadroxil nih.gov.

In Enterobacteriaceae, isolates resistant to third-generation cephalosporins, a category that includes Cefovecin, demonstrate significant cross-resistance to other antibiotic classes. One study found that cephalosporin-resistant E. coli isolates from dogs had high rates of resistance to ciprofloxacin (71.4%), trimethoprim/sulfamethoxazole (52.4%), tobramycin (35.7%), and gentamicin (31.0%) mdpi.com. Another large-scale study of E. coli from dogs and cats in Germany reported that cefovecin-resistant isolates had markedly higher resistance proportions to sulfamethoxazole-trimethoprim, chloramphenicol, enrofloxacin, and gentamicin compared to cefovecin-susceptible isolates.

The table below summarizes findings on cross-resistance in Cefovecin-resistant E. coli.

| Antimicrobial Agent | Resistance Proportion in Cefovecin-Resistant E. coli |

| Sulfamethoxazole-trimethoprim | 30% |

| Chloramphenicol | 28% |

| Enrofloxacin (a fluoroquinolone) | 18% |

| Gentamicin (an aminoglycoside) | 14% |

Data derived from a study on E. coli isolates from dogs and cats in Germany.

Role of Horizontal Gene Transfer in Cefovecin Resistance Dissemination

Horizontal gene transfer (HGT) is a critical mechanism for the rapid spread of antimicrobial resistance genes among bacteria. Plasmids, in particular, play a central role in the dissemination of resistance determinants.

Plasmid-Mediated Resistance Transmission

Resistance to third-generation cephalosporins, including Cefovecin, is frequently mediated by plasmid-encoded extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. The use of Cefovecin can create selective pressure that favors the proliferation of bacteria carrying these resistance plasmids cornell.edu.

Common ESBL genes associated with resistance to third-generation cephalosporins include those from the blaCTX-M, blaTEM, and blaSHV families nih.govsemanticscholar.orgmdpi.com. The blaCTX-M genes, in particular, have become widespread globally. These genes are often located on mobile genetic elements within plasmids, facilitating their transfer between different bacterial species and genera.

The plasmids carrying these resistance genes belong to various incompatibility (Inc) groups, with IncI1 and IncF being frequently implicated in the spread of ESBL genes in Enterobacteriaceae from animal sources nih.govresearchgate.net. The co-localization of resistance genes for other antibiotic classes, such as fluoroquinolones and aminoglycosides, on the same plasmid can lead to the co-selection and dissemination of multidrug resistance nih.gov. The structure of these plasmids often includes multiple resistance genes flanked by mobile elements, which contributes to the dynamic evolution of these resistance platforms nih.gov.

The table below lists some of the common plasmid incompatibility groups associated with the dissemination of resistance to third-generation cephalosporins.

| Plasmid Incompatibility Group | Associated Resistance Genes | Bacterial Hosts |

| IncI1 | blaCTX-M-1 | E. coli |

| IncF | blaCTX-M, Carbapenemases | E. coli |

| IncX | Carbapenemases (blaNDM, blaKPC) | Enterobacteriaceae |

| IncA/C | blaCMY-2 | E. coli |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized chemical compound. There is no available data regarding its molecular structure, mechanism of action, or any associated antimicrobial resistance patterns.

Therefore, it is not possible to generate a scientifically accurate article on the "" of this compound as requested. The strict adherence to factual accuracy and the focus solely on the specified compound as per the user's instructions cannot be fulfilled in the absence of any existing information.

It is possible that "this compound" may be a typographical error, a proprietary research code not yet in the public domain, or a hypothetical compound. For a comprehensive article on a related, real compound, please provide the correct chemical name.

Structure Activity Relationship Sar Studies of Cefobecin and Analogues

Correlating Structural Motifs with Antimicrobial Potency

The antimicrobial potency of cephalosporins, including Cefovecin (B1236667), is intrinsically linked to their structural features, particularly the β-lactam ring and the substituents at positions C-3 and C-7. The integrity of the β-lactam ring is essential for activity, as it is the pharmacophore that interacts with PBPs. scribd.comwikipedia.org

In general cephalosporin (B10832234) SAR, modifications at the C-7 position with different acylamino side chains significantly influence the antibacterial spectrum and activity. scribd.compharmacy180.com For instance, the presence of an aminothiazolyl group and a methoxyimino moiety at the C-7 position, as seen in Cefovecin's structure, is often associated with an extended spectrum of activity against Gram-negative bacteria and increased stability against certain β-lactamases. scribd.compharmacy180.comzoetisus.com Cefovecin has demonstrated bactericidal activity against both Gram-positive and Gram-negative pathogens relevant to skin, urinary tract, and periodontal infections in dogs and cats, including Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida. drugbank.com However, due to its high protein binding, Cefovecin is not effective against Pseudomonas or Enterococcus species. wikipedia.orgeuropa.eu

Influence of Substituents on PBP Binding Affinity

The antibacterial activity of cephalosporins stems from their ability to bind to and inhibit bacterial penicillin-binding proteins (PBPs). wikipedia.orgnih.govwikipedia.org These enzymes are vital for the synthesis of the bacterial cell wall. The affinity of a cephalosporin for different PBPs can vary depending on its structure, influencing its spectrum of activity and effectiveness against different bacterial species. scribd.comslideshare.netnih.gov

SAR studies on cephalosporins have shown that the substituents at both the C-7 and C-3 positions can influence PBP binding affinity. The C-7 acylamino side chain is particularly important for the initial recognition and binding to the active site of PBPs. pharmacy180.comnih.gov Variations in this side chain can alter the binding kinetics and the spectrum of PBPs targeted.

Modulating Pharmacokinetic Properties through Structural Derivatization

Modifications to the basic cephalosporin structure, particularly at the C-3 position, can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. scribd.compharmacy180.comnih.gov Cefovecin is notable for its exceptionally long elimination half-life in dogs and cats, which is primarily attributed to its high degree of plasma protein binding. wikipedia.orgnih.gov

Impact on Protein Binding Characteristics

High plasma protein binding is a key pharmacokinetic feature of Cefovecin, contributing significantly to its prolonged duration of action. wikipedia.orgnih.govuzh.ch In cats, protein binding is reported to be over 99%, and in dogs, it ranges from 96% to 98.7%. wikipedia.orgnih.govuzh.ch This high protein binding keeps the drug in the vascular circulation, reducing its clearance and extending its half-life. wikipedia.org

While the search results confirm the high protein binding of Cefovecin and its impact on pharmacokinetics, detailed SAR studies specifically on how structural modifications to Cefovecin influence its protein binding characteristics are not provided. General cephalosporin SAR suggests that lipophilicity and the presence of specific functional groups can influence protein binding, but the precise structural determinants for Cefovecin's exceptionally high protein binding are not explicitly detailed in the search results. nih.gov

Effects on Metabolic Stability and Excretion Pathways

Cefovecin is reported to undergo minimal metabolism and is primarily excreted unchanged via the kidneys and in feces. wikipedia.orgeuropa.eu In cats, approximately 50% of the administered dose was eliminated via urinary excretion and up to approximately 25% in feces over a 21-day period. nih.gov This lack of significant metabolism contributes to its long half-life.

The structural features that contribute to Cefovecin's metabolic stability are not explicitly detailed in the provided search results. In general cephalosporin SAR, modifications at the C-3 position can influence metabolic stability, particularly susceptibility to esterases if an ester group is present. scribd.compharmacy180.com The tetrahydrofuran (B95107) group at Cefovecin's C-3 position and the absence of readily metabolizable groups elsewhere in the molecule likely contribute to its low rate of metabolism.

Excretion pathways of cephalosporins can involve renal filtration, tubular secretion, and biliary excretion, depending on their structure. nih.gov Cefovecin's primary excretion as unchanged drug in urine and feces suggests a combination of renal and potentially some biliary elimination. nih.gov Structural modifications, particularly at the C-3 position, can influence the extent of biliary excretion for some cephalosporins. nih.gov However, specific SAR detailing how structural changes in Cefovecin analogues would alter its excretion pathways is not available in the provided information.

Designing Analogues to Overcome Resistance Mechanisms

Bacterial resistance to β-lactam antibiotics, including cephalosporins, primarily arises through two main mechanisms: the production of β-lactamase enzymes that hydrolyze the β-lactam ring, and alterations in the target PBPs that reduce their affinity for the antibiotic. wikipedia.orgwikipedia.orgmerckvetmanual.com Designing cephalosporin analogues to overcome these resistance mechanisms is a significant area of research in medicinal chemistry.

Strategies for β-Lactamase Evasion

β-Lactamases are a major challenge to the effectiveness of cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgnih.gov Strategies to design cephalosporin analogues that can evade β-lactamase hydrolysis include the introduction of steric hindrance near the β-lactam ring, typically at the C-7 position, and the incorporation of structural features that make the molecule a poor substrate for β-lactamases or even act as β-lactamase inhibitors. scribd.commerckvetmanual.com

In general cephalosporin SAR, bulky substituents at the C-7 α-position can provide steric protection to the β-lactam ring against enzymatic hydrolysis. scribd.com The methoxyimino group at the C-7 position of Cefovecin is a common feature in later-generation cephalosporins associated with increased stability against certain classes of β-lactamases. pharmacy180.comzoetisus.com

Another strategy involves designing cephalosporins that are poor substrates for hydrolysis or are even able to inactivate β-lactamases. While the provided search results discuss β-lactamase resistance in the context of cephalosporins and mention the emergence of extended-spectrum β-lactamases (ESBLs) that can hydrolyze third and fourth-generation cephalosporins merckvetmanual.comeuropa.eu, detailed SAR studies specifically on the design of Cefovecin analogues to overcome specific β-lactamases through structural modifications are not extensively covered. Research in this area for other cephalosporins involves exploring various substituents at the C-3 and C-7 positions to optimize stability against a broader range of β-lactamases. scribd.comnih.govnih.gov

Development of Compounds with Enhanced PBP Affinity

The development of antibacterial compounds with enhanced PBP affinity is a crucial strategy to combat bacterial resistance, particularly in strains that have altered or acquired low-affinity PBPs. Methicillin-resistant Staphylococcus (MRS) strains, for instance, produce PBP2a, a modified PBP with low affinity for many β-lactam antibiotics, including some cephalosporins dvm360.com. Similarly, intrinsic tolerance in Enterococcus species to cephalosporins is thought to be associated with low-affinity PBPs, such as PBP5 researchgate.net.

Enhancing PBP affinity typically involves structural modifications aimed at improving the binding interaction between the antibiotic and the target PBP. This can involve altering the steric, electronic, or lipophilic properties of the molecule to achieve a better fit within the PBP active site or to overcome resistance mechanisms like altered PBPs. While the provided literature confirms Cefobecin targets PBPs nih.govncats.iotodaysveterinarypractice.comwikipedia.orgzoetisus.com and discusses the challenge of resistance mediated by low-affinity PBPs dvm360.comresearchgate.net, specific details on the development of this compound analogues with enhanced affinity for problematic PBPs like PBP2a or Enterococcal PBP5 were not found. Research in this area for cephalosporins in general involves exploring modifications to the core structure and side chains to optimize these interactions todaysveterinarypractice.comresearchgate.netnih.gov.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling techniques play an increasingly important role in modern drug discovery and SAR studies, allowing for the prediction and analysis of drug-target interactions at a molecular level. These methods can complement experimental studies and guide the rational design of new compounds.

Docking Studies with PBPs

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as an antibiotic) to a protein target (such as a PBP) slideshare.netmdpi.com. By simulating the binding process, docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-PBP complex mdpi.comresearchgate.net. This information can help explain observed differences in activity between compounds and guide the design of analogues with improved binding characteristics.

While general molecular docking studies with PBPs have been reported for various antibiotics ncats.ioresearchgate.netmdpi.commdpi.comresearchgate.netveteriankey.com, specific published docking studies detailing the interaction of this compound with different bacterial PBPs were not prominent in the search results. One study mentioned computational docking of Cefovecin with non-PBP bacterial proteins (Wza2, Wza, and GfcE) related to capsule synthesis, which is a different target than PBPs nih.gov. However, the principles of docking to study antibiotic-PBP interactions are well-established and could be applied to this compound to understand its binding mode and identify potential modifications to enhance affinity for specific PBPs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity slideshare.net. QSAR models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity slideshare.net. This information can then be used to guide the synthesis of more potent analogues.

QSAR analysis has been applied to cephalosporins to study the impact of various substituents on their antibacterial activity nih.gov. While the search results mentioned QSAR in the context of general drug discovery and even predicting anticancer activity for Cefovecin biorxiv.orgresearchgate.net, specific QSAR studies focused on correlating the structural features of this compound or its analogues with their affinity for or activity against specific PBPs were not found. Such studies could be valuable in systematically exploring the SAR of this compound and optimizing its interaction with target PBPs.

De Novo Design Approaches

De novo design is a computational approach that aims to design novel molecular structures with desired properties from scratch, based on the knowledge of the target site uzh.chdvm360.comresearchgate.netscispace.com. In the context of antibacterial drug discovery targeting PBPs, de novo design approaches could potentially be used to design novel molecular scaffolds or side chains that are predicted to bind with high affinity and specificity to essential bacterial PBPs, including those that are less susceptible to existing antibiotics.

Analytical Methodologies for Cefobecin Quantification and Characterization in Biological Matrices

Chromatographic Techniques for Cefovecin (B1236667) Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the analysis of cephalosporins, including Cefovecin, in complex biological matrices. These techniques offer the necessary separation power to isolate the analyte from endogenous interferences and potential metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with Ultraviolet (UV) detection is a common and accessible technique for the quantification of Cefovecin in biological samples. This method relies on the separation of Cefovecin based on its interaction with a stationary phase as it is carried through the column by a mobile phase, followed by detection based on its UV absorbance properties.

Studies have reported the successful application of HPLC-UV for the determination of Cefovecin in plasma samples. For instance, an HPLC method for the quantification of cefovecin sodium in small volume plasma samples of African lions utilized a C-18 column with UV detection at a wavelength of 254 nm. researchgate.netjcsp.org.pkresearchgate.net The analytical separation was achieved in under 5 minutes, with retention times ranging from 4.29 to 4.42 minutes. researchgate.netresearchgate.net The mobile phase composition in this method consisted of water, acetonitrile, and methanol (B129727) in a ratio of 60:20:20, adjusted to pH 3.1. researchgate.netjcsp.org.pkresearchgate.net

The performance characteristics of this HPLC-UV method included a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL for cefovecin sodium. researchgate.netresearchgate.net Linearity was demonstrated over a range with an R² value of 0.9998. researchgate.netresearchgate.net Recovery rates were reported between 98% and 99.25%, with relative standard deviations (%RSD) not exceeding 2%. researchgate.netresearchgate.net Intra-day precision (%CV) ranged from 2.3% to 10.26%, while inter-day precision (%CV) was between 2.44% and 7.22%. researchgate.netresearchgate.net

HPLC-UV methods are valued for their relative simplicity and cost-effectiveness, making them suitable for routine analysis in many laboratories. mdpi.com However, they may be less sensitive or specific compared to mass spectrometry-based methods, particularly when dealing with very low concentrations or complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the quantification of analytes in biological matrices compared to HPLC-UV. nih.govveedalifesciences.com This hyphenated technique combines the separation power of LC with the selective detection capabilities of tandem mass spectrometry. LC-MS/MS allows for the identification and quantification of compounds based on their mass-to-charge ratio and fragmentation patterns, significantly reducing potential interference from matrix components. veedalifesciences.com

While specific detailed methods for Cefovecin analysis using LC-MS/MS were not extensively detailed in the provided search results, LC-MS/MS is a preferred technique for bioanalysis due to its ability to provide specific and accurate results and distinguish between a drug and its metabolites. nih.gov It is particularly advantageous for quantifying drugs at low concentrations in small sample volumes. nih.gov The application of LC-MS/MS for cephalosporins in biological fluids is well-established, often involving reversed-phase chromatography coupled with triple quadrupole mass spectrometers operated in multiple reaction monitoring (MRM) mode for targeted analysis. nih.govnih.gov

LC-MS/MS methods typically involve optimization of chromatographic conditions, such as mobile phase composition and gradient elution, as well as mass spectrometry parameters, including ionization mode and fragmentation transitions, to achieve optimal sensitivity and selectivity for the analyte of interest. preprints.org

Method Development and Optimization Strategies

The development and optimization of chromatographic methods for Cefovecin in biological matrices involve a systematic process to ensure the method is accurate, precise, selective, and sensitive for its intended purpose. preprints.orgsynexagroup.comresearchgate.net Key aspects of method development include selecting appropriate chromatographic conditions, such as the stationary phase (e.g., C18 column), mobile phase composition (solvents, buffers, pH), flow rate, and temperature. preprints.org

For HPLC-UV methods, optimizing the detection wavelength to the maximum absorbance of Cefovecin is critical for sensitivity. researchgate.netresearchgate.net In the case of LC-MS/MS, optimization involves tuning the mass spectrometer to achieve optimal ionization and fragmentation of Cefovecin and its internal standard. preprints.org

Optimization strategies often involve evaluating the impact of different parameters on chromatographic separation, peak shape, sensitivity, and matrix effects. scielo.brru.nl Experimental design approaches can be utilized to efficiently explore the parameter space and identify optimal conditions. scielo.brnih.gov Method validation, following guidelines from regulatory bodies like the FDA and EMA, is a critical subsequent step to confirm the performance characteristics of the developed method. researchgate.netresearchgate.netsynexagroup.com This includes assessing parameters such as linearity, accuracy, precision, specificity, LOD, LOQ, and stability. researchgate.netresearchgate.netsynexagroup.com

Sample Preparation Techniques for Complex Biological Samples

Biological matrices such as plasma, serum, and tissue are complex and contain numerous endogenous compounds, including proteins, lipids, and salts, which can interfere with chromatographic analysis. Therefore, effective sample preparation is essential to isolate and concentrate the analyte of interest while removing interfering substances. slideshare.net

Protein Precipitation and Extraction Methods

Protein precipitation is a simple and widely used sample preparation technique for removing proteins from biological samples. slideshare.netphenomenex.comchromatographyonline.com Proteins can interfere with chromatographic separation and foul analytical columns. phenomenex.com In protein precipitation, an organic solvent or a salt is added to the biological sample, causing proteins to denature and precipitate out of solution. phenomenex.com Common organic solvents used for protein precipitation include methanol and acetonitrile. researchgate.netjcsp.org.pkresearchgate.netphenomenex.comchromatographyonline.com

For the analysis of Cefovecin in lion plasma, a simple extraction method using methanol added at a 1:1 ratio with plasma was reported to provide good drug recovery. jcsp.org.pkresearchgate.net Acidification of the plasma sample with a minimal volume of strong acetic acid also contributed to high drug recovery, despite Cefovecin's high protein binding (96-99%). jcsp.org.pkresearchgate.net After precipitation, the sample is typically centrifuged to pellet the precipitated proteins, and the supernatant, containing the analyte, is collected for analysis. researchgate.netchromatographyonline.com While protein precipitation is straightforward and offers ease of sample preparation, it may not always provide the highest selectivity compared to other techniques like SPE. nih.govphenomenex.com

Various methods exist for protein precipitation, including acid precipitation, salting out, and organic solvent precipitation. phenomenex.com The choice of method and solvent depends on the properties of the analyte and the matrix. phenomenex.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that can effectively isolate analytes from complex biological matrices and remove interfering compounds. nih.govnih.govnih.govslideshare.netchromatographyonline.comthermofisher.combioanalysis-zone.com SPE involves the partitioning of analytes between a liquid sample phase and a solid stationary phase (sorbent) packed in a cartridge or well plate. chromatographyonline.comthermofisher.com

SPE methods for cephalosporins in biological samples have been reported. nih.gov The selection of the appropriate SPE sorbent depends on the physicochemical properties of the analyte and the matrix. chromatographyonline.com Reversed-phase sorbents are commonly used for extracting analytes from aqueous biological samples. chromatographyonline.comthermofisher.com Mixed-mode sorbents, which combine hydrophobic and ion-exchange retention mechanisms, can offer enhanced selectivity for compounds with both non-polar and ionic characteristics. chromatographyonline.comthermofisher.com

Validation of Analytical Methods

Validation of bioanalytical methods is a critical process to ensure the reliability, accuracy, and consistency of the data generated for the quantification of analytes in biological matrices. europa.euaustinpublishinggroup.com The validation process typically involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose. europa.eu According to guidelines, a full validation should be performed when establishing a bioanalytical method for quantifying an analyte in nonclinical and clinical studies. europa.eu

Linearity and Calibration Range

Linearity establishes the relationship between the instrument response and the concentration of the analyte over a defined range. The calibration range is the interval between the lowest and highest concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise. europa.eu Calibration standards are typically prepared in the same biological matrix as the study samples. europa.eu A calibration curve is generated using a series of standards, including a blank sample, a zero sample (blank spiked with internal standard), and at least six non-zero concentration levels. europa.eu

One study developing an HPLC method for cefovecin sodium in African lion plasma reported a linear range consisting of 5 points with 3 runs for each point. researchgate.net This resulted in excellent linearity with a correlation coefficient (R²) of 0.9998. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. The LOQ is typically the lowest calibration standard. europa.eu

For the HPLC method developed for cefovecin sodium in African lion plasma, the limit of detection was determined to be 0.05 µg/mL. researchgate.net The limit of quantitation for this method was established at 0.1 µg/mL. researchgate.net

Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true concentration of the analyte. Precision describes the reproducibility of the method, typically assessed by evaluating the variability of measurements for replicate samples. Both accuracy and precision are evaluated at different concentration levels within the calibration range, including the LOQ, mid-range concentrations, and near the upper limit of the range. Precision is commonly expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-day precision (within-run precision) assesses variability within a single analytical run, while inter-day precision (between-run precision) assesses variability between different analytical runs conducted on different days.

In the study quantifying cefovecin sodium in lion plasma, the intra-day precision (%CV) ranged from 2.3% to 10.26% ± SD. researchgate.net The inter-day precision (%CV) for this method was reported to be between 2.44% and 7.22% ± SD. researchgate.net

Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as endogenous compounds, metabolites, or co-administered drugs. Specificity is a related term often used interchangeably with selectivity, particularly in the context of ensuring that the signal measured is exclusively due to the analyte of interest. To assess selectivity, blank biological matrix samples from different sources are analyzed to ensure that no endogenous components interfere with the analyte peak. austinpublishinggroup.com If related substances are anticipated in the biological matrix, their impact should be evaluated during method validation. europa.eu For LC-MS methods, this evaluation may involve comparing molecular weights and chromatographic separation. europa.eu

The HPLC method for cefovecin sodium in lion plasma demonstrated selectivity by showing no interfering peaks from blank lion plasma at the retention time of cefovecin sodium. researchgate.net

Recovery Studies

Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the biological matrix. It is determined by comparing the analytical response of extracted quality control samples at different concentration levels to the response of neat standards (analyte dissolved in a simple solvent) at the same concentrations. Recovery is usually expressed as a percentage.

For the cefovecin sodium HPLC method in lion plasma, the recoveries were reported to be between 98% and 99.25% ± %RSD, with an acceptance criterion of Not More Than (NMT) 2% RSD. researchgate.net

Stability Assessment in Various Matrices

Stability assessment evaluates the stability of the analyte in the biological matrix under various storage conditions and during sample handling procedures. This includes assessing stability at room temperature for short periods (bench-top stability), in the autosampler, after freeze-thaw cycles, and during long-term storage at recommended temperatures (e.g., -20°C or -70°C). Stability in stock solutions and working solutions is also assessed. Ensuring analyte stability in the matrix is crucial for obtaining reliable and accurate results from study samples, which may be collected and stored for extended periods before analysis. While specific data for Cefobecin stability in various biological matrices was not detailed in the provided search results, it is a standard and essential component of bioanalytical method validation according to regulatory guidelines. europa.euaustinpublishinggroup.com

Application of Analytical Methods in Preclinical Research

Analytical methods play a critical role in preclinical research for Cefovecin by enabling the precise measurement of its concentrations in biological samples. This quantitative analysis is fundamental to determining key pharmacokinetic parameters, evaluating the distribution of the compound within tissues, and assessing its biological activity outside the living organism. The development and validation of these methods are guided by regulatory standards to ensure the accuracy and reliability of the generated data. synexagroup.com

Pharmacokinetic Parameter Determination (e.g., half-life, protein binding, elimination)

Pharmacokinetic studies are essential for characterizing how Cefovecin is absorbed, distributed, metabolized, and eliminated by an organism. Analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with techniques such as UV detection or tandem mass spectrometry, are employed to quantify Cefovecin concentrations in biological fluids like plasma, serum, transudate, and exudate. si.eduresearchgate.netnih.govjcsp.org.pk Sample preparation techniques such as protein precipitation and solid-phase extraction are commonly used to isolate Cefovecin from complex biological matrices prior to analysis. nih.gov